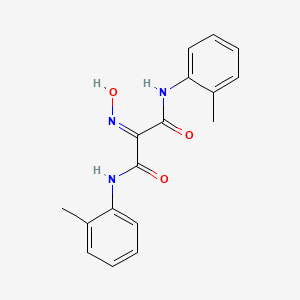
2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide is an organic compound with the molecular formula C17H17N3O3 It is characterized by the presence of a hydroxyimino group and two methylphenyl groups attached to a malonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide typically involves the reaction of malonamide derivatives with appropriate reagents to introduce the hydroxyimino and methylphenyl groups. One common method involves the following steps:
Starting Materials: Malonamide, 2-methylphenylamine, and hydroxylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyimino-N,N-bis(2-methoxyphenyl)malonamide
- 2-Hydroxyimino-N,N-bis(3-methylphenyl)malonamide
- 2-Hydroxyimino-N,N-bis(4-methylphenyl)malonamide
Uniqueness
2-Hydroxyimino-N,N-bis(2-methylphenyl)malonamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-hydroxyimino-N,N'-bis(2-methylphenyl)propanediamide |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-3-5-9-13(11)18-16(21)15(20-23)17(22)19-14-10-6-4-8-12(14)2/h3-10,23H,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
YLGYENMULMZZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=NO)C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















